Peaqx

Overview

Description

Molecular Structure Analysis

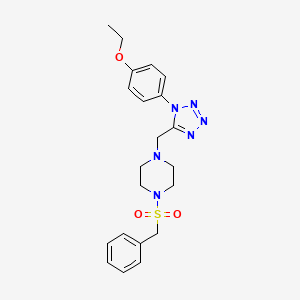

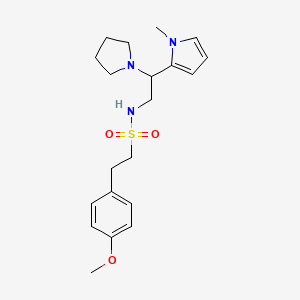

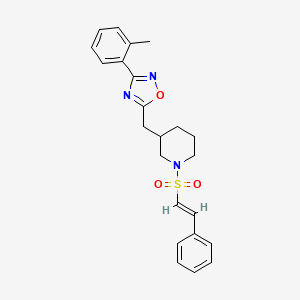

PEAQX has the molecular formula C17H17BrN3O5P . Its molecular weight is 454.21 . The IUPAC name for PEAQX is ( { [ (1S)-1- (4-bromophenyl)ethyl]amino}- (2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl)phosphonic acid .

Chemical Reactions Analysis

PEAQX is a competitive antagonist at the NMDA receptor . It has been shown to have anticonvulsant action in animal models of convulsive seizures . The highest dose (20 mg/kg) was efficient in younger groups, which might be due to lower specificity of PEAQX and its partial affinity to the GluN2B subunit .

Physical And Chemical Properties Analysis

PEAQX has a molecular weight of 454.21 . . It is stored at temperatures between -80 and -20 degrees Celsius .

Scientific Research Applications

Neuroprotection

Peaqx: has been identified as more specific for N-methyl-D-aspartate (NMDA) receptor 2A (NR2A) than NMDA receptor 2B (NR2B). This specificity can be leveraged in neuroprotective strategies, as overactivation of NMDA receptors is implicated in neurodegenerative diseases due to excitotoxicity .

Anticonvulsant Therapy

Research has shown that Peaqx exhibits anticonvulsant action against cortical epileptic afterdischarges in animal models. This suggests potential applications in the development of anticonvulsant therapies, particularly for conditions that are resistant to other forms of treatment .

Drug Development

As an effective and orally available NMDA antagonist, Peaqx can be a valuable tool in drug development, especially for disorders associated with dysfunctional glutamate signaling .

Apoptosis Research

Peaqx: induces striatal apoptosis and is less potent in activating caspase-3 than its stereomer. This property can be useful in apoptosis research, particularly in understanding the pathways leading to cell death .

Safety and Hazards

Mechanism of Action

Target of Action

PEAQX, also known as NVP-AAM077, is a potent and orally active antagonist of the NMDA receptor . It primarily targets the GluN1/GluN2A subunits of the NMDA receptors . The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory function .

Mode of Action

PEAQX acts as a competitive antagonist at the NMDA receptor . It binds at the glutamate site of the receptor, thereby inhibiting the receptor’s function . Although initially described as having a 100-fold selectivity for GluN1/GluN2A receptors over GluN1/GluN2B receptors, more detailed studies revealed that PEAQX only shows a 5-fold difference in affinity for GluN1/GluN2A vs. GluN1/GluN2B receptors .

Biochemical Pathways

It is known that the nmda receptor, which peaqx targets, plays a significant role in the regulation of synaptic plasticity and memory function . Therefore, it can be inferred that PEAQX, by inhibiting the NMDA receptor, could potentially affect these processes.

Pharmacokinetics

It is known that peaqx is orally active , suggesting that it is well-absorbed in the gastrointestinal tract

Result of Action

PEAQX has been shown to have anticonvulsant activity in animal tests . For instance, it was found to suppress pentylenetetrazol-induced generalized seizures in a dose-dependent manner in rats . .

properties

IUPAC Name |

[[[(1S)-1-(4-bromophenyl)ethyl]amino]-(2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl]phosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN3O5P/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26)/t9-,17?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZGNAZRWCBSBK-WFVOFKTRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN3O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

459836-30-7 | |

| Record name | PEAQX | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459836307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PEAQX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE8K7M4APN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2962778.png)

![N-(5-methylisoxazol-3-yl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2962783.png)

![3-[2-[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B2962784.png)

![2-Oxabicyclo[3.1.1]heptan-4-one](/img/structure/B2962790.png)

![2-(4-ethoxyphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2962794.png)